4-n-Butyl-3',4'-dichlorobenzophenone
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Overview
Description
4-n-Butyl-3’,4’-dichlorobenzophenone is an organic compound with the molecular formula C17H16Cl2O. It is a member of the benzophenone family, which are compounds characterized by a diphenylmethanone structure. This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butyl-3’,4’-dichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-n-butylbenzoyl chloride with 3,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted in an anhydrous environment to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 4-n-Butyl-3’,4’-dichlorobenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the stoichiometry of the reactants. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-n-Butyl-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones with various functional groups.
Scientific Research Applications
4-n-Butyl-3’,4’-dichlorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-n-Butyl-3’,4’-dichlorobenzophenone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-n-Butylbenzophenone: Lacks the dichloro substitution, resulting in different chemical properties.
3,4-Dichlorobenzophenone: Lacks the butyl group, affecting its reactivity and applications.
4-n-Butyl-4’-chlorobenzophenone: Has only one chlorine atom, leading to different chemical behavior.
Uniqueness
4-n-Butyl-3’,4’-dichlorobenzophenone is unique due to the presence of both the butyl group and the dichloro substitution. This combination imparts specific chemical properties that make it valuable in various applications, distinguishing it from other benzophenone derivatives.
Properties
IUPAC Name |
(4-butylphenyl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-2-3-4-12-5-7-13(8-6-12)17(20)14-9-10-15(18)16(19)11-14/h5-11H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZCNZSQWZEZMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373806 |
Source
|
Record name | 4-n-Butyl-3',4'-dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-30-9 |
Source
|
Record name | (4-Butylphenyl)(3,4-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-n-Butyl-3',4'-dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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